molecular formula C16H16N2O2S B4424435 N-2-naphthyl-2-(3-oxo-2-thiomorpholinyl)acetamide

N-2-naphthyl-2-(3-oxo-2-thiomorpholinyl)acetamide

Cat. No. B4424435
M. Wt: 300.4 g/mol
InChI Key: FAQJKYXFXPYNEX-UHFFFAOYSA-N
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Description

N-2-naphthyl-2-(3-oxo-2-thiomorpholinyl)acetamide, commonly known as NOMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NOMA is a thiomorpholine-based compound that has been synthesized through a variety of methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

NOMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NOMA has been shown to have antitumor properties, and it has been studied for its potential use as an anticancer agent. NOMA has also been shown to have antifungal and antibacterial properties, and it has been studied for its potential use as an antimicrobial agent. Additionally, NOMA has been studied for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of NOMA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. NOMA has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, NOMA has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
NOMA has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, NOMA has been shown to have antioxidant and anti-inflammatory properties, and it has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using NOMA in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. Additionally, NOMA has been shown to have antitumor properties, which can be useful in studying the mechanisms of tumor growth and development. However, one of the limitations of using NOMA in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on NOMA. One area of research could focus on the development of new synthesis methods for NOMA that are more efficient and cost-effective. Additionally, research could focus on the development of new applications for NOMA, including its use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on the development of new derivatives of NOMA that have improved properties and efficacy.

properties

IUPAC Name

N-naphthalen-2-yl-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15(10-14-16(20)17-7-8-21-14)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQJKYXFXPYNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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